molecular formula C10H12BrNS B6254845 4-bromo-N-propylbenzene-1-carbothioamide CAS No. 893775-18-3

4-bromo-N-propylbenzene-1-carbothioamide

Cat. No. B6254845
M. Wt: 258.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-propylbenzene-1-carbothioamide (4-Br-PB-CTA) is a recently developed synthetic compound that has been used in a variety of scientific research applications. It is a highly reactive compound that can be used in a variety of laboratory experiments, and it has been found to have a number of biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 4-bromo-N-propylbenzene-1-carbothioamide can be achieved through a multi-step reaction pathway involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.

Starting Materials
Benzene, Propylamine, Bromine, Carbon disulfide, Sodium hydroxide, Hydrochloric acid, Ethanol

Reaction
Step 1: Nitration of benzene using nitric acid and sulfuric acid to form nitrobenzene, Step 2: Reduction of nitrobenzene using tin and hydrochloric acid to form aniline, Step 3: Alkylation of aniline using propylamine and sodium hydroxide to form N-propylaniline, Step 4: Bromination of N-propylaniline using bromine and hydrochloric acid to form 4-bromo-N-propylaniline, Step 5: Reaction of 4-bromo-N-propylaniline with carbon disulfide and sodium hydroxide to form 4-bromo-N-propylbenzene-1-carbothioamide, Step 6: Purification of the final product using ethanol

Scientific Research Applications

4-bromo-N-propylbenzene-1-carbothioamide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst in various chemical reactions, and as a ligand in various coordination complexes. It has also been used in the preparation of various polymers and in the synthesis of various pharmaceuticals.

Mechanism Of Action

The mechanism of action of 4-bromo-N-propylbenzene-1-carbothioamide is not fully understood. It appears to act as a proton-transfer agent, forming a strong covalent bond with the substrate molecule. This covalent bond is then broken by the addition of a proton, resulting in the formation of a new product.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-bromo-N-propylbenzene-1-carbothioamide have not been extensively studied. However, it has been found to have some effects on the activity of certain enzymes and proteins. It has also been found to have some effects on the expression of certain genes.

Advantages And Limitations For Lab Experiments

4-bromo-N-propylbenzene-1-carbothioamide has several advantages for laboratory experiments. It is highly reactive, making it suitable for a variety of reactions. It is also stable, making it easy to store and use. However, it is a highly toxic compound and should be handled with caution.

Future Directions

The potential future directions for 4-bromo-N-propylbenzene-1-carbothioamide include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in various scientific fields. Additionally, further research into its synthesis and purification methods may lead to the development of improved methods for its production. Finally, further research into its potential toxicity may lead to the development of safer compounds for use in laboratory experiments.

properties

CAS RN

893775-18-3

Product Name

4-bromo-N-propylbenzene-1-carbothioamide

Molecular Formula

C10H12BrNS

Molecular Weight

258.2

Purity

95

Origin of Product

United States

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